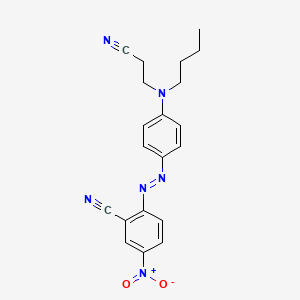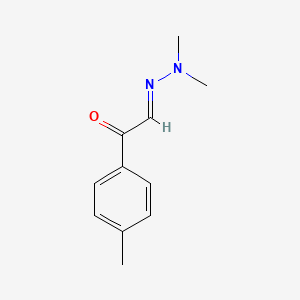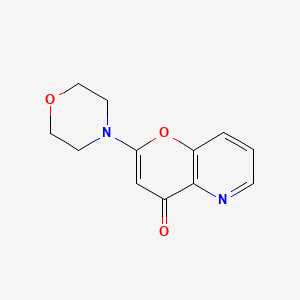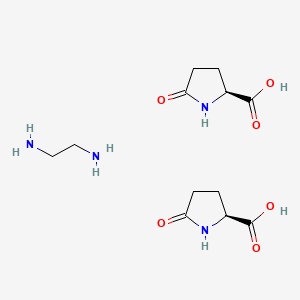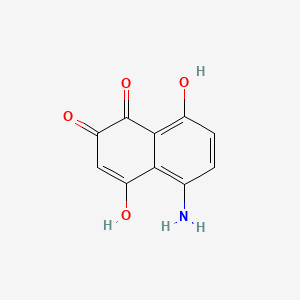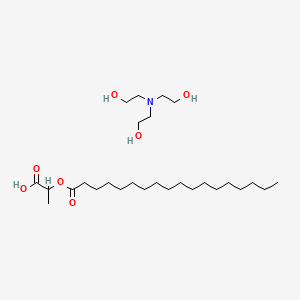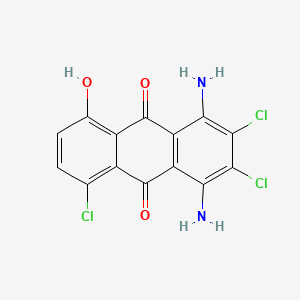
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-nitrophenyl group, an azo linkage, and a benzenesulphonic acid moiety. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then diazotized and coupled with a suitable dioxobutyl amine derivative under controlled conditions to form the azo linkage. The final step involves sulfonation to introduce the benzenesulphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives and other oxidized forms.
Reduction: Major products include the corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid involves its interaction with various molecular targets. The azo linkage and the chloro-nitrophenyl group play crucial roles in its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid: A related compound with similar structural features but lacking the azo linkage and benzenesulphonic acid group.
4-Chloro-2-nitroaniline: A precursor in the synthesis of the target compound.
Azo dyes: Compounds with similar azo linkages used in various applications.
Uniqueness
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in different fields.
Properties
CAS No. |
84030-34-2 |
|---|---|
Molecular Formula |
C16H13ClN4O7S |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
4-[[2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O7S/c1-9(22)15(20-19-13-7-2-10(17)8-14(13)21(24)25)16(23)18-11-3-5-12(6-4-11)29(26,27)28/h2-8,15H,1H3,(H,18,23)(H,26,27,28) |
InChI Key |
WFQXPEDWIWMDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


